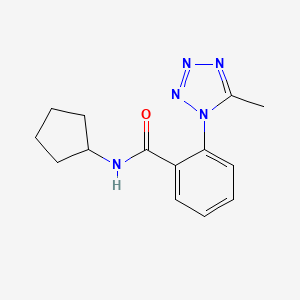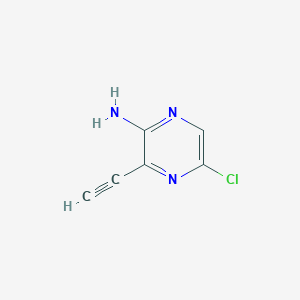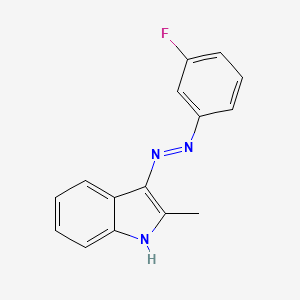![molecular formula C21H25N5O2 B15102702 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B15102702.png)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a triazolopyridine moiety
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the triazolopyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of certain functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in receptor binding studies.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include:
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C21H25N5O2/c1-28-18-8-3-2-7-17(18)24-13-15-25(16-14-24)21(27)11-6-10-20-23-22-19-9-4-5-12-26(19)20/h2-5,7-9,12H,6,10-11,13-16H2,1H3 |
InChI Key |
ZMGAEPZRMYDVOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15102623.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B15102626.png)


![1-(Morpholin-4-yl)-3-(6-{[3-(propan-2-yloxy)propyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B15102648.png)
![(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B15102662.png)
![Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B15102668.png)
![2-methyl-1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B15102674.png)
![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B15102676.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B15102677.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B15102686.png)
![(4E)-4-{[(2,3-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15102697.png)
![8-Hydrazinyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B15102706.png)
